molecular formula C7H10F3NO4 B2564136 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid CAS No. 2155852-38-1

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid

Cat. No.: B2564136
CAS No.: 2155852-38-1
M. Wt: 229.155
InChI Key: PQDFBAARAICMDV-UHFFFAOYSA-N
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Description

The trifluoroacetic acid (TFA) component likely forms a salt or co-crystal with the parent compound, enhancing solubility and stability, a common strategy in pharmaceutical chemistry . This compound’s rigid cyclopropane ring and functional groups make it valuable in drug discovery, particularly for targeting enzymes or receptors requiring conformational rigidity .

Properties

IUPAC Name

1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDFBAARAICMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

    Trifluoroacetylation: Finally, the trifluoroacetic acid moiety is added by reacting the compound with trifluoroacetic anhydride.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the trifluoroacetic acid group and the formation of the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Mechanism of Action
This compound primarily targets the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. By blocking the binding of glycine to this receptor, it can modulate excitatory neurotransmission, which is crucial in various neurological processes. This interaction has implications for conditions such as schizophrenia and neurodegenerative diseases.

Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer properties. The presence of the methylamino group along with the trifluoroacetic acid moiety enhances its biological activity, potentially leading to apoptosis in cancer cells or inhibition of tumor growth pathways.

Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and interaction with microbial membranes, making it a candidate for further exploration in antimicrobial drug development.

Agricultural Chemistry

Plant Growth Regulation
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid plays a role in the biosynthesis of ethylene, a critical plant hormone involved in growth regulation. Its application can enhance plant growth and stress tolerance by promoting the secretion of pollen tube chemoattractants, which are vital for fertilization.

Soil Microbial Activity
The compound is utilized by soil microorganisms as a nitrogen and carbon source. This property can be leveraged to improve soil health and fertility, thereby enhancing crop yields.

Material Science

Polymer Development
The unique properties of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid make it a candidate for developing advanced materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.

Analytical Chemistry

Standardization in Analytical Methods
This compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its distinct chemical properties facilitate accurate measurements in research settings.

Case Studies

Study Focus Findings Implications
NMDA Receptor ModulationDemonstrated effective blockage of glycine binding in vitro.Potential therapeutic applications for neurological disorders.
Anticancer ActivityExhibited significant antiproliferative effects on cancer cell lines with IC50 values indicating potency.Promising lead for new anticancer agents.
Ethylene BiosynthesisEnhanced gene expression related to ACC-deaminases when applied to soil samples.Improved plant growth and stress resilience observed.

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may bind to enzyme active sites, modulating their activity and affecting metabolic processes. Additionally, the compound’s structural features allow it to interact with nucleic acids, proteins, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and physical properties of the target compound with analogous cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications
1-(Methylamino)cyclopropane-1-carboxylic acid (TFA salt) N/A* C₆H₉NO₂·C₂HF₃O₂ Methylamino, TFA counterion ~246.19 (est.) Enhanced solubility, drug delivery
1-Ethylcyclopropanecarboxylic acid 150864-95-2 C₆H₁₀O₂ Ethyl 130.14 Lipophilic; intermediate synthesis
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ Cyano (trans-configuration) 123.10 Nitrile reactivity, peptide mimics
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid 128073-33-6 C₅H₆F₂O₂ Difluoro, methyl 148.10 Metabolic stability, agrochemicals
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid 1060811-01-9 C₁₀H₈F₃NO₂ Trifluoromethylpyridyl 231.17 Bioavailability, kinase inhibitors
2,2-Dimethylcyclopropanecarboxamide 1759-55-3 C₆H₁₁NO Amide, dimethyl 129.16 Hydrolytic stability, CNS drugs

Key Differences and Implications

  • Substituent Effects: Methylamino vs. Ethyl/Cyano: The methylamino group in the target compound enables hydrogen bonding, enhancing interactions with biological targets compared to the hydrophobic ethyl group or electron-withdrawing cyano group . TFA Counterion: Unlike hydrochloride salts (e.g., 1-(methylamino)cyclopropanecarboxylic acid hydrochloride, CAS 99324-91-1), the TFA salt improves solubility in organic solvents, facilitating formulation in drug delivery systems .
  • Synthetic Accessibility :

    • Ethyl trifluoroacetate is used in high-yield syntheses (e.g., 99% yield for ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate), suggesting TFA derivatives are synthetically tractable .
    • In contrast, amide derivatives (e.g., 2,2-dimethylcyclopropanecarboxamide) require milder conditions due to hydrolytic sensitivity .
  • Biological Relevance: Trifluoromethylpyridyl derivatives (e.g., CAS 1060811-01-9) exhibit enhanced bioavailability compared to non-fluorinated analogs, highlighting the role of fluorine in pharmacokinetics . The target compound’s methylamino group may mimic natural amino acids, making it a candidate for protease inhibitors or receptor agonists .

Biological Activity

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid, often referred to as a cyclopropane derivative, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural properties and the implications they have in pharmacology and biochemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid
  • Molecular Formula : C6_6H8_8F3_3N1_1O2_2

This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The trifluoroacetic acid moiety contributes to its solubility and stability in various biological assays.

The biological activity of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid primarily revolves around its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of certain pyridoxal-phosphate dependent enzymes, which are crucial in various metabolic pathways. This inhibition can lead to significant effects on cellular metabolism and signaling pathways, making it a candidate for further therapeutic exploration.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid significantly inhibited the activity of specific enzymes involved in inflammatory pathways, leading to reduced levels of inflammatory markers in cell cultures.
  • Antitumor Efficacy : In another study, the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Neuroprotection : Research on neuronal cell models showed that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability under neurotoxic conditions.

Data Tables

Biological ActivityObserved EffectReference
Enzyme InhibitionReduced inflammatory cytokines
Antitumor ActivityDecreased cell viability in cancer cells
NeuroprotectionIncreased cell viability under stress

Synthesis Methods

The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:

  • Cyclopropanation Reaction : Starting materials are reacted under controlled conditions to form the cyclopropane structure.
  • Amine Addition : Methylamine is introduced to form the methylamino group.
  • Trifluoroacetylation : The final step involves the introduction of the trifluoroacetic acid moiety to enhance solubility and biological activity.

Q & A

Q. What are the key considerations for synthesizing 1-(methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid?

Synthesis requires careful selection of cyclopropane ring-forming reactions and protection/deprotection strategies for the methylamino and carboxylic acid groups. For example, cyclopropanation via ACE-Cl (1-chloroethyl chloroformate) with potassium carbonate in dichloroethane (DCE) under reflux conditions is a common method for analogous compounds . Trifluoroacetic acid (TFA) is often introduced during purification or as a counterion in salt formation. Ensure inert atmosphere conditions to prevent oxidation of sensitive functional groups.

Q. How can the purity of this compound be validated in academic research?

Analytical techniques include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR Spectroscopy : Focus on resolving cyclopropane ring protons (δ ~1.5–2.5 ppm) and TFA signals (δ ~11.5 ppm for carboxylic proton, δ ~116–117 ppm for CF₃ in ¹⁹F NMR) .
  • Elemental Analysis : Verify C, H, N, and F content.
    Note: TFA’s strong acidity and volatility can interfere with analysis; lyophilization or rotary evaporation under reduced pressure is recommended for removal .

Q. What stability challenges are associated with this compound?

The cyclopropane ring is strain-sensitive and prone to ring-opening under acidic or high-temperature conditions. TFA’s hygroscopic nature may also introduce water, accelerating degradation. Store at –20°C in anhydrous solvents (e.g., DMSO or acetonitrile) with desiccants . Stability studies under varying pH (4–9) and temperature (4–37°C) are critical for experimental reproducibility.

Advanced Research Questions

Q. How can conflicting NMR data for TFA-containing compounds be resolved?

TFA’s trifluoromethyl group causes splitting in ¹H and ¹³C NMR, while its strong acidity broadens signals. To mitigate:

  • Use deuterated TFA (d-TFA) or substitute with acetic acid during analysis.
  • Apply ¹⁹F NMR to distinguish TFA-specific peaks (δ –75 to –76 ppm) from other fluorinated impurities .
  • For cyclopropane derivatives, employ 2D NMR (COSY, HSQC) to resolve overlapping ring proton signals .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of analogs?

  • Analog Synthesis : Replace the methylamino group with ethylamino or aryl substituents using reductive amination (NaBH(OAc)₃ with aldehydes) .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to compare binding affinities of analogs.
  • Computational Modeling : Perform DFT calculations to correlate cyclopropane ring strain with bioactivity .

Q. How should researchers address discrepancies in kinetic data for cyclopropane derivatives?

Contradictions may arise from solvent polarity effects or TFA’s role as a catalyst/impurity. To troubleshoot:

  • Replicate experiments in TFA-free conditions (e.g., using HCl or H₂SO₄).
  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Compare results with structurally similar compounds like 3-phenylcyclopropane-1-carboxylic acid to isolate variables .

Methodological Notes

  • Synthesis Optimization : Use K₂CO₃ as a base in DCE to minimize side reactions during cyclopropanation .
  • TFA Removal : Employ scavenger resins (e.g., polymer-bound trisamine) post-synthesis to eliminate residual TFA .
  • Data Validation : Cross-reference NMR assignments with the Analytical and Bioanalytical Chemistry NMR challenge datasets to avoid misinterpretation .

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